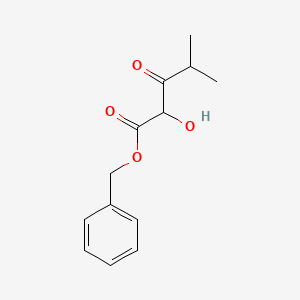
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of pentanoic acid and contains a benzyl group, a hydroxy group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate typically involves the esterification of 2-Hydroxy-4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Oxo-4-methyl-3-oxopentanoic acid.
Reduction: Formation of Benzyl 2-Hydroxy-4-methyl-3-hydroxypentanoate.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
- Methyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Ethyl 2-Hydroxy-4-methyl-3-oxopentanoate
- Benzyl 2-Hydroxy-4-methyl-3-oxobutanoate
Comparison: Benzyl 2-Hydroxy-4-methyl-3-oxopentanoate is unique due to the presence of the benzyl group, which can enhance its reactivity and interaction with biological targets compared to its methyl and ethyl analogs
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
benzyl 2-hydroxy-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)11(14)12(15)13(16)17-8-10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3 |
Clave InChI |
UYSVYTNFHGEKNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)
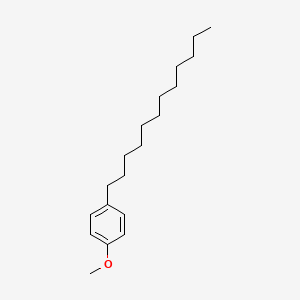

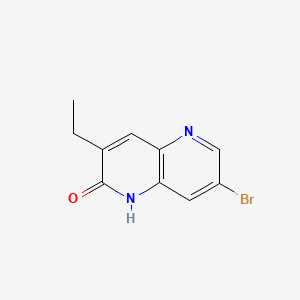
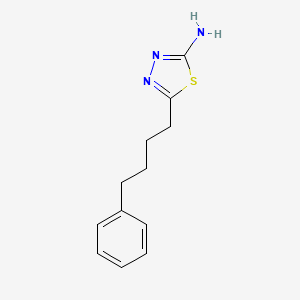
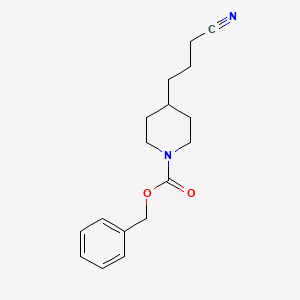
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)

![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)
